molecular formula C21H27N5O3 B10967544 [4-(1-Adamantyl)-3,5-dimethyl-1H-pyrazol-1-YL](1-ethyl-4-nitro-1H-pyrazol-3-YL)methanone

[4-(1-Adamantyl)-3,5-dimethyl-1H-pyrazol-1-YL](1-ethyl-4-nitro-1H-pyrazol-3-YL)methanone

Cat. No.: B10967544
M. Wt: 397.5 g/mol
InChI Key: VSPKMRAEEXWCLE-UHFFFAOYSA-N
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Description

4-(1-Adamantyl)-3,5-dimethyl-1H-pyrazol-1-YLmethanone is a complex organic compound characterized by its unique structure, which includes adamantyl and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Adamantyl)-3,5-dimethyl-1H-pyrazol-1-YLmethanone typically involves multiple steps, starting with the preparation of the adamantyl and pyrazolyl precursors. The adamantyl group is often introduced through a Friedel-Crafts alkylation reaction, while the pyrazolyl group can be synthesized via a condensation reaction between hydrazine and a 1,3-diketone. The final step involves coupling the two moieties under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also incorporate purification steps such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-Adamantyl)-3,5-dimethyl-1H-pyrazol-1-YLmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides, amines). Reaction conditions may vary, but typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-(1-Adamantyl)-3,5-dimethyl-1H-pyrazol-1-YLmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with specific biological targets makes it valuable for investigating biochemical pathways.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, 4-(1-Adamantyl)-3,5-dimethyl-1H-pyrazol-1-YLmethanone can be used in the production of specialty chemicals and materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 4-(1-Adamantyl)-3,5-dimethyl-1H-pyrazol-1-YLmethanone involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other adamantyl and pyrazolyl derivatives, such as:

Uniqueness

What sets 4-(1-Adamantyl)-3,5-dimethyl-1H-pyrazol-1-YLmethanone apart is its combination of adamantyl and pyrazolyl groups, which confer unique chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds with only one of these groups.

Properties

Molecular Formula

C21H27N5O3

Molecular Weight

397.5 g/mol

IUPAC Name

[4-(1-adamantyl)-3,5-dimethylpyrazol-1-yl]-(1-ethyl-4-nitropyrazol-3-yl)methanone

InChI

InChI=1S/C21H27N5O3/c1-4-24-11-17(26(28)29)19(23-24)20(27)25-13(3)18(12(2)22-25)21-8-14-5-15(9-21)7-16(6-14)10-21/h11,14-16H,4-10H2,1-3H3

InChI Key

VSPKMRAEEXWCLE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N2C(=C(C(=N2)C)C34CC5CC(C3)CC(C5)C4)C)[N+](=O)[O-]

Origin of Product

United States

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